2-Bromo-1,1'-biphenyl-2',3',4',5',6'-d5
Description
2-Bromo-1,1'-biphenyl-2',3',4',5',6'-d5 is a deuterated biphenyl derivative featuring a bromine substituent at the 2-position of the first phenyl ring and five deuterium atoms on the second ring (positions 2', 3', 4', 5', and 6'). This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) studies and metabolic tracing, where reduced signal splitting and improved spectral clarity are critical . The compound’s structure is analogous to non-deuterated brominated biphenyls but offers distinct advantages in analytical and biochemical research due to its isotopic signature.
Properties
Molecular Formula |
C12H9Br |
|---|---|
Molecular Weight |
238.13 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2,3,4,5,6-pentadeuteriobenzene |
InChI |
InChI=1S/C12H9Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H/i1D,2D,3D,6D,7D |
InChI Key |
KTADSLDAUJLZGL-FSTBWYLISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2Br)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 typically involves the bromination of deuterated biphenyl. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated biphenyl and brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional functional groups.
Reduction Reactions: The bromine atom can be reduced to form deuterated biphenyl.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Deuterated biphenyl derivatives with various functional groups.
Oxidation: Biphenyl derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Deuterated biphenyl.
Scientific Research Applications
2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 is used in various scientific research applications:
Chemistry: As a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: In metabolic studies to trace the incorporation and transformation of biphenyl derivatives.
Medicine: As a reference compound in pharmacokinetic studies.
Industry: In the production of deuterated materials for specialized applications.
Mechanism of Action
The mechanism of action of 2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the deuterium atoms provide stability and resistance to metabolic degradation. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
The following table highlights key structural and physicochemical differences between 2-Bromo-1,1'-biphenyl-2',3',4',5',6'-d5 and analogous brominated biphenyls:
*Estimated molecular weight based on deuterium substitution.
Key Observations:
- Deuterium Effects: The deuterated biphenyl exhibits reduced vibrational modes and altered NMR signals compared to non-deuterated analogs, making it ideal for mechanistic studies .
- Halogen Diversity : Compounds like 3-Bromo-4-iodo-1,1'-biphenyl (Br and I) demonstrate enhanced reactivity in cross-coupling reactions due to iodine’s superior leaving-group ability, whereas bromine in the target compound may favor electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
